Isoxazolo[4,5-c]pyridine-6-methanamine
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,2]oxazolo[4,5-c]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-2-6-1-7-5(3-9-6)4-10-11-7/h1,3-4H,2,8H2 |
InChI Key |
OVSJDOJYOQHKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=C1ON=C2)CN |
Origin of Product |
United States |
Synthetic Methodologies for Isoxazolo 4,5 C Pyridine 6 Methanamine and Analogous Scaffolds
Established Synthetic Routes to Isoxazolo[4,5-c]pyridine Core
The formation of the fused isoxazolo[4,5-c]pyridine ring system is the primary challenge in the synthesis of the target molecule. While direct methods for this specific isomer are not extensively documented, several strategies employed for the synthesis of the isomeric isoxazolo[4,5-b]pyridines can be adapted. These methods primarily involve the construction of one ring onto the other pre-formed ring.
Annulation Strategies for Fused Isoxazole-Pyridine Ring Formation
Annulation, the formation of a ring onto a pre-existing one, is a common strategy in heterocyclic synthesis. For the isoxazolo[4,5-c]pyridine core, this can be envisioned by constructing the isoxazole (B147169) ring onto a substituted pyridine (B92270) precursor. A potential starting material for this approach is a 4-amino-3-halopyridine derivative. The synthesis of various N-substituted-3-amino-4-halopyridines has been reported, providing a versatile entry point for further functionalization. researchgate.netnih.govnih.gov
A plausible synthetic sequence could involve the diazotization of a 4-amino-3-halopyridine followed by a reaction that introduces a two-carbon unit, which can then cyclize to form the isoxazole ring. While specific examples for the [4,5-c] isomer are scarce, this approach remains a viable theoretical strategy.
Construction of the Pyridine Ring from Isoxazole Precursors
An alternative approach involves the construction of the pyridine ring onto a pre-existing isoxazole scaffold. This strategy often starts with a suitably functionalized isoxazole, such as a 4-amino-5-substituted isoxazole. For instance, the reaction of 4-amino-5-benzoylisoxazoles with ketones or 1,3-dicarbonyl compounds has been utilized to construct the pyridine ring in isoxazolo[4,5-b]pyridines. nih.govresearchgate.netbeilstein-journals.org A similar strategy could be envisioned for the [4,5-c] isomer, starting with a 4-amino-3-substituted isoxazole.
One reported method for the synthesis of fused isoxazolo[4,5-b]pyridine-N-oxides involves the reaction of 3,5-dimethyl-4-nitroisoxazole (B73060) with ketones in the presence of piperidine (B6355638). niscpr.res.in This reaction proceeds via styrylation of the 5-methyl group, followed by intramolecular nucleophilic attack of the resulting carbanion on the nitro group and subsequent dehydration to form the pyridine-N-oxide ring. This suggests that a suitably substituted isoxazole can indeed serve as a template for pyridine ring formation.
Intramolecular Cyclization Approaches in Isoxazolo[4,5-b/c]pyridine Synthesis
Intramolecular cyclization is a powerful tool for the synthesis of fused heterocyclic systems. In the context of isoxazolo[4,5-b]pyridines, an efficient method involves the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines. nih.govresearchgate.netbeilstein-journals.org This reaction proceeds by first reacting the 2-chloro-3-nitropyridine (B167233) with a compound containing an active methylene (B1212753) group, followed by nitrosation and subsequent base-mediated cyclization.
A similar strategy could be adapted for the synthesis of the isoxazolo[4,5-c]pyridine core. This would likely require a starting material such as a 4-halo-3-nitropyridine. The reaction sequence would involve the introduction of a side chain at the 4-position, followed by intramolecular cyclization to form the isoxazole ring.
Another intramolecular cyclization approach involves the thermal or photochemical decomposition of an azide (B81097) to a nitrene, which can then undergo insertion or cycloaddition. For instance, the thermal cyclization of 4-azido-3-nitropyridines has been shown to produce furoxans (1,2,5-oxadiazole-2-oxides). nih.gov While not directly forming an isoxazole, this demonstrates the reactivity of azidopyridines and suggests that a suitably designed 4-azidopyridine (B1251144) with a neighboring unsaturated moiety could undergo intramolecular cycloaddition to form the desired isoxazolo[4,5-c]pyridine ring. The synthesis of 4-azidopyridine itself can be achieved from 4-chloropyridine. rsc.org
Application of 1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition reaction is a cornerstone of five-membered heterocycle synthesis. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For the synthesis of the isoxazole ring, a common 1,3-dipole is a nitrile oxide, which can be generated in situ from an aldoxime or a hydroximoyl halide.
A potential route to the isoxazolo[4,5-c]pyridine core could involve the intramolecular 1,3-dipolar cycloaddition of a pyridine derivative bearing both a nitrile oxide precursor and an alkyne or alkene functionality. For example, a 4-substituted pyridine with a propargyloxy group at the 3-position and a group that can be converted to a nitrile oxide at the 2-position could undergo such a cyclization.
Alternatively, an intermolecular 1,3-dipolar cycloaddition could be employed. For instance, the reaction of a nitrile oxide with a 3,4-disubstituted pyridine where one of the substituents is an alkyne or alkene could lead to the formation of the isoxazolo[4,5-c]pyridine ring system. The synthesis of vinyl azides and their use in copper-catalyzed Huisgen-type cycloadditions to form vinyltriazoles has been reported, highlighting the utility of such cycloaddition strategies. wikipedia.org
Introduction and Functionalization of the 6-Methanamine Moiety
Once the isoxazolo[4,5-c]pyridine core is established, the next critical step is the introduction of the methanamine group at the C-6 position of the pyridine ring.
Regioselective Functionalization at C-6 of the Pyridine Ring
The direct introduction of a methanamine group onto the pre-formed isoxazolo[4,5-c]pyridine ring is challenging. A more feasible approach involves the introduction of a precursor functional group at the C-6 position, which can then be converted to the desired methanamine moiety.
Several strategies can be considered for this functionalization:
Starting with a pre-functionalized pyridine: A more direct route would be to start the synthesis of the isoxazolo[4,5-c]pyridine core with a pyridine derivative that already contains a suitable functional group at the position that will become C-6. For example, starting with a 4,6-disubstituted-3-aminopyridine, where the 6-substituent is a methyl group or a group that can be converted to a methylamine. The synthesis of 4,6-disubstituted-3-cyano-2-aminopyridines has been reported through a multi-component reaction. researchgate.net
Functionalization of a 6-halo derivative: If a 6-haloisoxazolo[4,5-c]pyridine can be synthesized, it could serve as a key intermediate. The halogen could be displaced by a cyanide group, which can then be reduced to a methanamine. Alternatively, a Gabriel synthesis could be employed, where the halide is displaced by potassium phthalimide, followed by hydrazinolysis to yield the primary amine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
Reduction of a 6-cyano or 6-carbaldehyde derivative: If an isoxazolo[4,5-c]pyridine-6-carbonitrile or isoxazolo[4,5-c]pyridine-6-carbaldehyde can be prepared, these can be readily converted to the 6-methanamine. The nitrile can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The aldehyde can be converted to the methanamine via reductive amination. The synthesis of pyridine-4-carbaldehyde is well-established. wikipedia.org
Functionalization of a 6-methyl derivative: A 6-methylisoxazolo[4,5-c]pyridine could be a potential precursor. The methyl group could be halogenated using N-bromosuccinimide (NBS) to form a 6-(bromomethyl) derivative, which can then be converted to the amine via methods like the Gabriel synthesis. The synthesis of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine has been reported, indicating that such methyl-substituted isoxazolopyridines are accessible. nih.gov
A patent describing 6-aminomethyl-furo-[3,4-c]-pyridine derivatives provides a precedent for the existence and potential synthesis of such aminomethyl-substituted fused pyridine systems. google.com
Amination Reactions for Methanamine Moiety Incorporation
The introduction of a methanamine group at the 6-position of the isoxazolo[4,5-c]pyridine scaffold is a critical step for creating the target compound. While direct synthesis examples are not prevalent in the reviewed literature, established synthetic transformations on pyridine and its fused analogues provide a clear blueprint for this functionalization. A common and effective strategy involves a two-step process: installation of a suitable precursor group, such as a nitrile or a formyl group, onto the pyridine ring, followed by its reduction.
One plausible pathway begins with a 6-halo-isoxazolo[4,5-c]pyridine intermediate. This halogen atom can be displaced by a cyanide group through nucleophilic substitution, often catalyzed by a metal complex, to yield a 6-cyano-isoxazolo[4,5-c]pyridine. The subsequent reduction of the nitrile moiety to a primary amine can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to furnish the desired isoxazolo[4,5-c]pyridine-6-methanamine.
Alternatively, a 6-formyl-isoxazolo[4,5-c]pyridine intermediate could be subjected to reductive amination. This one-pot reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the final methanamine product.
Strategies for Amine Derivatization on Fused Heterocycles
Once the primary methanamine group is installed, or in cases where an amino group is part of the core structure, further derivatization can be employed to synthesize a library of analogues. These strategies are well-documented for various fused heterocycles, including imidazopyridines and other isoxazolopyridines. nih.govclockss.org Common derivatization reactions include N-acylation, N-sulfonylation, and metal-catalyzed cross-coupling reactions.
N-acylation of heteroaromatic amines is a facile method to introduce amide functionalities. nih.gov For instance, reacting an amino-functionalized fused heterocycle with acyl chlorides or carboxylic acids (using coupling agents) yields the corresponding amides. nih.gov Similarly, N-sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as 4-acetamidobenzenesulfonyl chloride, typically in a solvent like pyridine, to produce sulfonamide derivatives. clockss.org
More advanced derivatization can be accomplished using metal-catalyzed cross-coupling reactions, which enable the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for coupling amines with aryl or heteroaryl halides. researchgate.net This method has been successfully applied to the synthesis of C2-substituted imidazo[4,5-b]pyridine analogues, demonstrating its utility in functionalizing the amine group on fused pyridine systems. researchgate.net These reactions offer a broad scope, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups onto the nitrogen atom, thus providing access to a wide array of complex derivatives.
Modern Synthetic Advancements and Methodological Considerations
Recent advancements in synthetic organic chemistry have provided more efficient, scalable, and environmentally friendly methods for constructing complex heterocyclic scaffolds like isoxazolo[4,5-c]pyridine.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. eurekaselect.com The application of microwave irradiation has been shown to be highly effective for the synthesis of various isoxazolo-fused pyridines and quinolines. nih.govcapes.gov.brresearchgate.net In many cases, microwave heating dramatically reduces reaction times from hours to minutes and increases product yields compared to conventional heating methods. nih.gov
For example, a series of polycyclic-fused isoxazolo[5,4-b]pyridines were synthesized in high yields via a one-pot tandem reaction in water under microwave irradiation, without the need for any additional catalyst. nih.govcapes.gov.br This approach is not only efficient but also aligns with the principles of green chemistry. nih.govcapes.gov.br The table below compares the reaction times and yields for the synthesis of isoxazole-linked pyranopyrimidinone conjugates using both conventional heating and microwave irradiation, highlighting the significant advantages of the latter. nih.gov
| Compound | Method | Time | Yield (%) |
|---|---|---|---|
| 4a | A (Conventional) | 12h | 75 |
| B (Microwave) | 8min | 92 | |
| 4e | A (Conventional) | 14h | 72 |
| B (Microwave) | 10min | 90 | |
| 4i | A (Conventional) | 12h | 78 |
| B (Microwave) | 8min | 94 | |
| 4j | A (Conventional) | 15h | 65 |
| B (Microwave) | 12min | 85 |
Data sourced from a study on the synthesis of novel isoxazole linked pyranopyrimidinone conjugates. nih.gov
Flow Chemistry Techniques for Scalable Synthesis
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly for scalability, safety, and precise control over reaction parameters. This technology is increasingly being applied to the synthesis of heterocyclic compounds. While specific examples for isoxazolo[4,5-c]pyridines are emerging, its application to analogous structures like pyrazolopyridines demonstrates its potential. mdpi.com
For instance, the thermolysis of azidoacrylates has been performed in a continuous-flow setup to efficiently produce pyrazolo[1,5-a]pyridines. mdpi.com The ability to safely handle potentially hazardous intermediates and reactions, maintain stable temperatures, and allow for large-scale production makes flow chemistry an attractive platform for the industrial synthesis of complex pharmaceutical intermediates. mdpi.com The synthesis of pyrazoles from pyridines, which involves strategic ring transformations, can also be adapted to flow conditions, suggesting that similar ring-forming or functionalization reactions for isoxazolopyridines are feasible. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions in Fused Heterocycle Synthesis
Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of fused heterocycles. nih.govmdpi.com Palladium (Pd) and copper (Cu) are the most commonly used catalysts for these transformations, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds. nih.govresearchgate.net
Key reactions include:
Suzuki-Miyaura Coupling: A versatile Pd-catalyzed reaction for forming C-C bonds between organoboranes and organic halides. It is widely used to append aryl or heteroaryl groups to heterocyclic cores. researchgate.net
Sonogashira Coupling: This reaction, catalyzed by both Pd and Cu, couples terminal alkynes with aryl or vinyl halides. It has been employed in the synthesis of azaindole derivatives by coupling amino-halopyridines with alkynes, followed by cyclization. mdpi.com
Buchwald-Hartwig Amination: A Pd-catalyzed C-N cross-coupling reaction that is highly effective for synthesizing N-aryl and N-heteroaryl amines, providing a direct route to derivatize amino-functionalized heterocycles. researchgate.net
C-H Activation/Cross-Coupling: More recent methods focus on the direct coupling of C-H bonds, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides with other heterocycles has been developed, offering a more atom-economical synthetic route. rsc.org
The table below summarizes representative metal-catalyzed cross-coupling reactions used in the synthesis of analogous fused pyridine heterocycles.
| Reaction Type | Catalyst System | Application Example | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Synthesis of 5-azaindole (B1197152) intermediates from 4-amino-2-bromo-5-iodopyridine and an alkyne. | mdpi.com |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | Synthesis of C2-substituted imidazo[4,5-b]pyridines by coupling 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles. | researchgate.net |
| C-H/C-H Cross-Coupling | Pd(OAc)₂ / Ag₂CO₃ | Intermolecular coupling of pyridine N-oxides with five-membered heterocycles like thiophenes and furans. | rsc.org |
| Copper-Catalyzed Cyclization | CuI | Synthesis of isoxazolylimidazo[1,2-a]pyridines from 2-aminopyridines and nitrostyrylisoxazoles. | nih.gov |
Green Chemistry Principles in Isoxazolo[4,5-c]pyridine Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. In the context of isoxazolopyridine synthesis, several greener approaches have been reported.
A key strategy is the use of environmentally benign solvents, with water being the most desirable. One-pot multicomponent reactions for synthesizing isoxazole-fused pyridines have been successfully carried out in water, which simplifies purification and reduces organic waste. researchgate.net The combination of microwave assistance with water as a solvent provides a synergistic effect, leading to rapid, efficient, and clean synthetic protocols for isoxazolo[5,4-b]pyridines. nih.govcapes.gov.br
Another green approach is the use of solvent-free reaction conditions, often coupled with microwave irradiation and a recyclable catalyst. researchgate.net For example, the synthesis of quinoline (B57606) derivatives has been achieved using montmorillonite (B579905) K10 clay, a heterogeneous catalyst, under solvent-free microwave conditions. This method offers advantages such as operational simplicity, easy product separation, and catalyst recyclability. researchgate.net Furthermore, developing one-pot, tandem, or multicomponent reactions enhances atom economy by reducing the number of synthetic steps and purification procedures, thereby minimizing waste generation. researchgate.net
Chemical Reactivity and Transformation Pathways of Isoxazolo 4,5 C Pyridine 6 Methanamine Derivatives
Reactivity Profile of the Isoxazole (B147169) Ring System
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is known for its susceptibility to ring-opening reactions, rearrangements, and photochemical transformations. These reactions often proceed via cleavage of the weak N-O bond.
The isoxazole moiety can undergo ring-opening reactions under various conditions. For instance, treatment of 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts with triethylamine (B128534) in methanol (B129727) leads to the formation of methyl 4-(2-formyl-1-methoxyvinylamino)butyrate and its homologues through a ring-opening process. rsc.org Similarly, the oxime and phenylhydrazone derivatives of these salts yield methyl piperidin-2-ylideneacetates under similar conditions. rsc.org
A significant rearrangement reaction for isoxazole derivatives is the Boulton–Katritzky rearrangement . This thermal or base-promoted reaction involves the recyclization of a heterocyclic system. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been observed to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl acs.orgrsc.orgnih.govtriazol-4-yl)pyridines. nih.govbeilstein-journals.org This transformation provides a pathway to otherwise difficult-to-access polyfunctionalized pyridines. nih.govbeilstein-journals.org The rearrangement is influenced by the substituents on the arylhydrazone, with electron-withdrawing groups on the aryl moiety hindering the recyclization. nih.govbeilstein-journals.org This reaction has also been noted in other fused isoxazole systems, such as pyrano[2,3-d]isoxazolones, which rearrange to form 1,2,3-triazoles. nih.gov A palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement has also been developed for the synthesis of acs.orgrsc.orgmdpi.comtriazolo[1,5-a]pyridines from 3-aminoisoxazoles. rsc.org
Ring expansion of isoxazoles can be induced by rhodium carbenoids, leading to the formation of highly functionalized pyridines and 1,4-dihydropyridines. nih.gov This process is thought to proceed through an ylide intermediate followed by rearrangement. nih.gov Additionally, ring-opening fluorination of isoxazoles can be achieved using an electrophilic fluorinating agent, which, after deprotonation, leads to tertiary fluorinated carbonyl compounds via N–O bond cleavage. researchgate.net
Table 1: Examples of Boulton–Katritzky Rearrangement in Isoxazole Systems
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde phenylhydrazone | K₂CO₃, DMF, 60 °C | 3-Hydroxy-2-(2-phenyl acs.orgrsc.orgnih.govtriazol-4-yl)pyridine | 92 | nih.govbeilstein-journals.org |
| 3-Aroyl-pyrano[2,3-d]isoxazolone derivatives | Hydrazines | Substituted 1,2,3-triazoles bearing an allomaltol fragment | - | nih.gov |
| 3-Aminoisoxazoles | 2-Pyridyl trifluoromethanesulfonate, Pd catalyst | acs.orgrsc.orgmdpi.comTriazolo[1,5-a]pyridines | - | rsc.org |
Isoxazoles are known to undergo photochemical transformations, most notably photoisomerization to oxazoles, a reaction often referred to as the Ullman method. acs.orgnih.govresearchgate.net This process typically requires UV light and proceeds through the homolysis of the O–N bond to form a key acyl azirine intermediate. nih.gov The efficiency and outcome of isoxazole photoisomerization can be significantly influenced by the substituents on the ring. chemrxiv.org For instance, the selection of substituents on 3,5-disubstituted isoxazoles can direct the photochemical equilibrium towards the formation of carbonyl-2H-azirines while minimizing the irreversible rearrangement to oxazoles. chemrxiv.org
Continuous flow photoreactors have been effectively used to convert isoxazoles into their oxazole (B20620) counterparts in high yields. acs.orgnih.gov This method has proven to be scalable and tolerates a variety of functional groups on the isoxazole ring. acs.org Photochemical rearrangements can also lead to the formation of highly reactive ketenimines from trisubstituted isoxazoles. nih.gov These ketenimines can then be converted into other valuable heterocyclic systems like pyrazoles. nih.gov
Irradiation of 4-substituted 5-methyl-3-phenyl-isoxazoles has been shown to yield oxazoles, with 2H-azirines isolated as intermediates. capes.gov.br The mechanism for these photochemical transformations is believed to involve a benzonitrile-methylide intermediate for the conversion of the 2H-azirine to the oxazole. capes.gov.br
The thermal stability of the isoxazole ring is limited, and it undergoes decomposition at elevated temperatures. Studies on the thermal decomposition of isoxazole in the temperature range of 850–1100 K have shown that acetonitrile (B52724) and carbon monoxide are the major products. capes.gov.brresearchgate.net A proposed mechanism for this decomposition involves a unimolecular pathway where isoxazole rearranges to NCCH₂CHO, which then fragments to CH₃CN and CO. capes.gov.br Another minor pathway leads to the formation of HCN and H₂CCO. capes.gov.br
The decomposition of 5-methylisoxazole (B1293550) follows a similar pattern, yielding propionitrile (B127096) and carbon monoxide as the main products. researchgate.net The mechanism is suggested to involve an N-O bond cleavage, a methyl group shift, and the subsequent elimination of carbon monoxide. researchgate.net In some cases, the decomposition of substituted isoxazoles, such as 5-amino- and 5-alkylthio-isoxazoles, in the presence of aromatic amines can lead to the formation of ureas, with 1-azirines proposed as intermediates. rsc.org
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring in the isoxazolo[4,5-c]pyridine system is generally electron-deficient, which makes it susceptible to nucleophilic attack and dearomatization reactions.
Nucleophilic aromatic substitution (SNA) on the pyridine ring typically occurs at the C-2 and C-4 positions (ortho and para to the nitrogen atom). stackexchange.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com The presence of the fused isoxazole ring and other substituents can further influence the reactivity and regioselectivity of SNA reactions.
In the synthesis of isoxazolo[4,5-b]pyridines, an intramolecular nucleophilic substitution of a nitro group is a key step. nih.govbeilstein-journals.org The presence of an electron-withdrawing group on the pyridine ring facilitates this transformation. nih.govbeilstein-journals.org
Dearomatization reactions of pyridines are a powerful tool for the synthesis of saturated and partially saturated nitrogen-containing heterocycles. mdpi.comacs.orgnih.govmdpi.com These reactions often require activation of the pyridine ring, for example, by forming N-acylpyridinium salts, or through the use of transition metal catalysts. mdpi.commdpi.com
For pyridine-fused systems, dearomatization can be easier than for pyridine itself because a significant portion of the aromaticity can be retained in the fused ring. mdpi.com For instance, 6-nitroisoxazolo[4,3-b]pyridines, which are highly electron-deficient, readily undergo nucleophilic addition with C-nucleophiles like 1,3-dicarbonyl compounds and π-excessive arenes under mild, base-free conditions to form 1,4-adducts. nih.gov These highly reactive "superelectrophilic" systems can also participate in [4+2] cycloaddition reactions across the C=C(NO₂) bond of the pyridine ring. nih.gov
Various catalytic systems, including those based on copper, have been developed for the dearomatization of pyridines. acs.orgnih.gov These methods often involve the in-situ generation of a nucleophile that adds to the activated pyridine ring. acs.orgnih.gov Organocatalytic methods have also been employed for the enantioselective dearomatization of pyridinium (B92312) salts. mdpi.com
Table 2: Examples of Dearomatization Reactions of Pyridine Systems
| Pyridine Derivative | Reagent/Catalyst | Product Type | Reference |
| 6-Nitroisoxazolo[4,3-b]pyridines | 1,3-Dicarbonyl compounds | 1,4-Dihydropyridine adducts | nih.gov |
| 6-Nitroisoxazolo[4,3-b]pyridines | 2,3-Dimethyl-1,3-butadiene | [4+2] Cycloadducts | nih.gov |
| Pyridines | Styrenes, Chiral copper complex, Dimethoxymethyl silane | Enantioenriched 1,4-dihydropyridines | acs.orgnih.gov |
| N-Alkylpyridinium salts | Chiral enamines (organocatalyst) | Diastereo- and enantioselective dearomatized products | mdpi.com |
Transformations Involving the 6-Methanamine Functional Group
The primary amine of the 6-methanamine group in isoxazolo[4,5-c]pyridine-6-methanamine is a key site for a variety of chemical transformations. Its nucleophilic nature allows it to readily participate in reactions with electrophiles, while the adjacent benzylic-like position makes it susceptible to specific oxidation and reduction pathways.
Electrophilic Reactions of the Primary Amine.
The lone pair of electrons on the nitrogen atom of the primary amine at the 6-position of the isoxazolo[4,5-c]pyridine ring system allows it to act as a potent nucleophile. This reactivity enables a range of electrophilic substitution reactions, primarily acylation and alkylation, to form more complex derivatives.
Acylation Reactions:
The primary amine of this compound is expected to react readily with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (under coupling conditions), to yield the corresponding amides. youtube.comyoutube.com These reactions typically proceed via a nucleophilic acyl substitution mechanism. youtube.com The presence of a base, such as pyridine or triethylamine, is often required to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. youtube.com The general reactivity of amines with acid chlorides is a well-established transformation. libretexts.org
Table 1: Representative Acylation Reactions of this compound
| Acylating Agent | Reagent/Catalyst | Expected Product |
| Acetyl chloride | Pyridine | N-((Isoxazolo[4,5-c]pyridin-6-yl)methyl)acetamide |
| Benzoyl chloride | Triethylamine | N-((Isoxazolo[4,5-c]pyridin-6-yl)methyl)benzamide |
| Acetic anhydride | None or mild acid | N-((Isoxazolo[4,5-c]pyridin-6-yl)methyl)acetamide |
| Benzoic acid | DCC, HOBt | N-((Isoxazolo[4,5-c]pyridin-6-yl)methyl)benzamide |
This table presents hypothetical reactions based on the general reactivity of primary amines.
Enzymatic acylation of amino groups, for instance using aminoacylases from Streptomyces ambofaciens in aqueous media, has been demonstrated for various L-amino acids, showcasing the potential for biocatalytic approaches in the selective acylation of such compounds. nih.gov
Alkylation Reactions:
The nucleophilic amine can also undergo alkylation with alkyl halides. However, direct alkylation of primary amines with alkyl halides can be challenging to control and often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com To achieve mono-alkylation, specific strategies are often employed, such as using a large excess of the amine or employing reductive amination. The reaction of an aminopyridine compound with an alkylating agent in the presence of a heterogeneous catalyst can lead to N-alkylated aminopyridine compounds. google.com
Reductive amination, involving the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄), provides a more controlled method for synthesizing secondary and tertiary amines. libretexts.org
Table 2: Potential Alkylation Reactions of this compound
| Alkylating Agent/Method | Reagent/Catalyst | Expected Product |
| Methyl iodide | Excess amine | N-Methyl-isoxazolo[4,5-c]pyridine-6-methanamine |
| Benzyl bromide | K₂CO₃ | N-Benzyl-isoxazolo[4,5-c]pyridine-6-methanamine |
| Reductive amination with Benzaldehyde | NaBH₄ | N-Benzyl-isoxazolo[4,5-c]pyridine-6-methanamine |
| Reductive amination with Acetone | NaBH(OAc)₃ | N-Isopropyl-isoxazolo[4,5-c]pyridine-6-methanamine |
This table presents hypothetical reactions based on the general reactivity of primary amines and aminopyridines.
Oxidation and Reduction Pathways.
The 6-methanamine functionality and the fused pyridine ring can undergo various oxidation and reduction reactions, leading to a diverse array of transformed products.
Oxidation Pathways:
The oxidation of the aminomethyl group can be a complex process. Strong oxidizing agents may lead to the cleavage of the C-N bond or oxidation of the heterocyclic ring system. Selective oxidation of the primary amine to an oxime or a nitrile can be achieved under specific conditions. For instance, flavoproteins are known to catalyze the oxidation of primary and secondary amines. nih.gov The oxidation of picoline derivatives to the corresponding carboxylic acids often requires catalysts like N-hydroxyphthalimide (NHPI) in the presence of co-catalysts such as cobalt salts. mdpi.com While direct oxidation of the aminomethyl group to a carboxylic acid is challenging, a potential pathway could involve initial protection of the amine, followed by oxidation of the methylene (B1212753) group and subsequent deprotection.
The pyridine nitrogen of the isoxazolo[4,5-c]pyridine core can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation can alter the electronic properties of the ring system, making it more susceptible to certain nucleophilic substitution reactions. nih.gov
Table 3: Potential Oxidation Reactions
| Reagent | Target Functional Group | Expected Product |
| m-CPBA | Pyridine Nitrogen | This compound N-oxide |
| MnO₂ | Aminomethyl Group | Isoxazolo[4,5-c]pyridine-6-carboxaldehyde (via imine) |
| H₂O₂ / Acetic Acid | Pyridine Nitrogen | This compound N-oxide |
This table presents hypothetical reactions based on the general reactivity of pyridines and aminomethyl groups.
Reduction Pathways:
The pyridine ring of the isoxazolo[4,5-c]pyridine system can be reduced to the corresponding piperidine (B6355638) derivative under catalytic hydrogenation conditions (e.g., H₂, Pd/C). organic-chemistry.org The reduction of pyridine N-oxides to piperidines can also be achieved efficiently using ammonium formate (B1220265) and palladium on carbon. organic-chemistry.org The reduction of pyridine rings can also be accomplished using samarium diiodide in the presence of water. clockss.org
The reduction of a related system, 2-nitromethylpyridine derivatives, to 2-aminomethylpyridine derivatives is typically carried out via catalytic hydrogenation. google.com This suggests that the aminomethyl group is generally stable under these conditions.
Table 4: Potential Reduction Reactions
| Reagent | Target Functional Group | Expected Product |
| H₂, Pd/C | Pyridine Ring | Isoxazolo[4,5-c]piperidine-6-methanamine |
| NaBH₄ | Pyridine Ring (if activated) | Tetrahydrothis compound |
| SmI₂ / H₂O | Pyridine Ring | Isoxazolo[4,5-c]piperidine-6-methanamine |
This table presents hypothetical reactions based on the general reactivity of pyridine rings.
Spectroscopic and Structural Characterization of Isoxazolo 4,5 C Pyridine 6 Methanamine
Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Isoxazolo[4,5-c]pyridine-6-methanamine, both ¹H NMR and ¹³C NMR spectroscopy would provide crucial information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of related isoxazolopyridine structures, the following proton chemical shifts can be anticipated:
Aromatic Protons: The pyridine (B92270) and isoxazole (B147169) rings contain aromatic protons that would likely appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would depend on the electronic environment and the neighboring protons.
Methanamine Protons: The protons of the methylene (B1212753) group (-CH₂) in the methanamine substituent would likely appear as a singlet or a multiplet in the range of δ 3.5-4.5 ppm. The protons of the primary amine (-NH₂) would typically produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The anticipated chemical shifts for the carbon atoms in this compound are:
Aromatic Carbons: The carbon atoms of the fused pyridine and isoxazole rings are expected to resonate in the δ 110-160 ppm region.
Methanamine Carbon: The carbon atom of the methylene group (-CH₂) would likely appear in the more upfield region of the spectrum, around δ 40-50 ppm.
A study on various isoxazolopyridine systems demonstrated that the chemical shifts of the carbon atoms are significantly influenced by the position of the nitrogen atom in the pyridine ring and the fusion pattern of the isoxazole ring. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 9.0 | 110 - 150 |
| Aromatic C (quaternary) | - | 140 - 160 |
| -CH₂-NH₂ | 3.5 - 4.5 | 40 - 50 |
| -NH₂ | Variable (broad) | - |
Mass Spectrometric Analysis for Molecular Mass and Fragmentation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
For this compound (C₇H₇N₃O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 149.15. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for related heterocyclic compounds include:
Loss of the methanamine side chain.
Cleavage of the isoxazole ring.
Fission of the pyridine ring.
Analysis of the mass spectra of related 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives has been reported in the literature, providing a basis for predicting the fragmentation of the title compound. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 149.15 | Molecular Ion |
| [M-NH₂]⁺ | 133.14 | Loss of amino group |
| [M-CH₂NH₂]⁺ | 119.12 | Loss of methanamine group |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching: The primary amine group (-NH₂) would exhibit one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed in the 2850-2960 cm⁻¹ range.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds in the aromatic rings would be found in the 1400-1650 cm⁻¹ region.
N-O stretching: The isoxazole ring's N-O bond would show a characteristic absorption band.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
While no specific X-ray crystal structure has been reported for this compound, the crystal structure of a closely related isomer, isoxazolo[4,5-b]pyridin-3-amine, has been determined. This analysis revealed a nearly coplanar fused ring system. It is reasonable to infer that this compound would also adopt a largely planar conformation in the solid state, which would be stabilized by intermolecular hydrogen bonding involving the methanamine group.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound itself is not chiral. However, if it were to be derivatized with a chiral auxiliary or if it were to exist in a chiral environment, chiroptical spectroscopy could be employed to assess the enantiomeric purity of the resulting species. As the parent compound is achiral, this section is not applicable.
Theoretical and Computational Investigations of Isoxazolo 4,5 C Pyridine 6 Methanamine
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For the isoxazolo[4,5-c]pyridine scaffold, DFT calculations elucidate the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity and photophysical properties.
Key properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, indicating the molecule's kinetic stability and electronic excitation properties. In systems like rsc.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine, which is structurally related, modulating the strength of donor groups and their linkage to the core heterocycle significantly alters the HOMO-LUMO separation. rsc.org For Isoxazolo[4,5-c]pyridine-6-methanamine, the aminomethyl group (-CH2NH2) at the 6-position acts as an electron-donating group, influencing the electron distribution across the fused ring system.
Theoretical studies show that in such donor-acceptor systems, the HOMO is typically localized on the electron-rich portions of the molecule, while the LUMO resides on the electron-deficient parts. rsc.org DFT calculations can precisely map these orbitals, providing a visual and quantitative understanding of potential sites for electrophilic and nucleophilic attack.
Table 1: Representative Electronic Properties of an Isoxazolopyridine Scaffold from DFT Calculations
| Property | Typical Calculated Value/Description | Significance |
| HOMO Energy | -6.5 to -5.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 to -0.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and the energy of the first electronic transition. |
| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, affecting solubility and intermolecular forces. |
| Mulliken Atomic Charges | Charge distribution map (e.g., N atoms are typically negative) | Identifies partial positive and negative charges on individual atoms, indicating reactive sites. |
Reaction Mechanism Studies Using Computational Dynamics
Computational dynamics are employed to map the energetic landscape of chemical reactions, identifying the most plausible pathways from reactants to products. The synthesis of the substituted pyridine (B92270) core of this compound can be investigated using these methods. A common route to substituted pyridines involves an inverse-electron demand hetero-Diels-Alder reaction between an isoxazole (B147169) and an enamine. rsc.org
DFT calculations have been used to study this mechanism in detail. rsc.org The process is proposed to begin with a [4+2]-cycloaddition to form a bicyclic intermediate. rsc.org Computational modeling reveals that this reaction can be significantly influenced by the presence of a Lewis acid, such as titanium tetrachloride (TiCl4). rsc.org
Without a catalyst, the cycloaddition proceeds through a high-energy transition state. However, computational studies show that the Lewis acid can coordinate to the isoxazole, lowering the activation barriers by facilitating a stepwise cycloaddition. rsc.org Following the formation of the bicyclic intermediate, the mechanism can proceed via two main pathways: initial cleavage of the weak N-O bond of the isoxazole ring, followed by the elimination of an amine, or the reverse sequence. rsc.org The calculations suggest that the pathway involving initial ring-opening is energetically more favorable, with the subsequent amine elimination being driven by the aromatization of the pyridine ring. rsc.org
Table 2: Calculated Energetics for a Lewis Acid-Catalyzed Pyridine Synthesis
| Step | Species | Relative Free Energy (kcal/mol) | Description |
| Reactants | Starting Materials | 0.0 | Isoxazole + Enamine + Lewis Acid. |
| First C-C Bond Formation | TS1A_M | <19.0 | First transition state for the stepwise cycloaddition. rsc.org |
| Second C-N Bond Formation | TS1B_M | <19.0 | Second transition state leading to the bicyclic intermediate. rsc.org |
| Cycloaddition Product | I1_M | ~17.0 | The [2.2.1]-oxazabicyclic intermediate, stabilized by the Lewis acid. rsc.org |
| Ring Opening & Amine Loss | Subsequent Steps | Variable | Leads to the final pyridine N-oxide product, which is then reduced. rsc.org |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is followed by molecular dynamics (MD) simulations to assess the stability of the predicted complex over time. These methods are crucial for drug discovery.
Derivatives of the isoxazolopyridine class have been investigated as potential inhibitors for various biological targets. For instance, 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines have been identified as a new class of Hsp90 inhibitors. nih.gov In other studies, related isoxazole derivatives were docked against cyclooxygenase (COX) enzymes, and oxazolo[5,4-d]pyrimidines were evaluated against VEGFR-2. nih.govnih.gov
A typical docking study for a compound like this compound would involve:
Obtaining the 3D crystal structure of the target protein.
Defining the binding site (active site).
Generating a 3D conformation of the ligand.
Using a scoring function to evaluate thousands of possible binding poses, ranking them by binding affinity (e.g., in kcal/mol). nih.gov
MD simulations then take the best-docked pose and simulate the movements of the atoms over a period of nanoseconds. nih.gov This helps to confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.gov The root-mean-square deviation (RMSD) of the complex is monitored; a stable RMSD suggests a stable binding mode. nih.gov
Table 3: Illustrative Output of a Molecular Docking and MD Simulation Study
| Parameter | Example Finding | Interpretation |
| Docking Score | -7.43 kcal/mol nih.gov | A lower score indicates a more favorable predicted binding affinity between the ligand and the target protein. |
| Key Interacting Residues | Gln63, Asp197, His299 nih.gov | Specific amino acids forming hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand. |
| Hydrogen Bonds | 2-3 stable H-bonds | Strong, directional interactions that anchor the ligand in the binding site. |
| RMSD from MD Simulation | Stable fluctuation around 2.0 Å after 25 ns nih.gov | Indicates that the ligand-protein complex remains in a stable conformation throughout the simulation. |
Prediction of Spectroscopic Signatures
Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. chemrxiv.orgnih.gov This is invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.
The process typically involves optimizing the molecule's geometry using DFT and then calculating the relevant spectroscopic properties. For NMR, this means computing the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) relative to a standard (like TMS). chemrxiv.org For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated. nih.gov
Recently, large-scale computational efforts have generated extensive datasets of predicted spectra for hundreds of thousands of organic molecules. nih.gov These datasets are created using a hybrid approach that combines DFT, molecular dynamics, and machine learning models to produce accurate IR and NMR spectra. chemrxiv.orgnih.gov Such an approach could be applied to this compound to generate its theoretical ¹H-NMR, ¹³C-NMR, and IR spectra, which would serve as a reference for experimental characterization.
Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data
| Spectrum | Predicted Value (Computational) | Experimental Value (Actual) | Analysis |
| ¹H-NMR (δ) | H-4: 7.5 ppm, H-7: 8.2 ppm, -CH₂-: 4.1 ppm, -NH₂: 2.5 ppm | H-4: 7.6 ppm, H-7: 8.3 ppm, -CH₂-: 4.2 ppm, -NH₂: 2.6 ppm | Good correlation confirms the assigned proton environments. |
| ¹³C-NMR (δ) | C-3a: 115 ppm, C-7a: 155 ppm, -CH₂-: 45 ppm | C-3a: 116 ppm, C-7a: 156 ppm, -CH₂-: 46 ppm | Agreement validates the carbon skeleton of the synthesized molecule. |
| IR (ν) | N-H stretch: 3350 cm⁻¹, C=N stretch: 1610 cm⁻¹ | N-H stretch: 3345 cm⁻¹, C=N stretch: 1615 cm⁻¹ | The presence of key functional group vibrations is confirmed, matching the expected molecular structure. |
Conformational Analysis and Tautomeric Equilibria
Molecules are not static entities; they exist as an ensemble of different conformations (spatial arrangements) and, in some cases, tautomers (structural isomers that readily interconvert). Computational chemistry is essential for exploring these possibilities.
Conformational Analysis for this compound would focus on the rotation around the C6-C(methanamine) and C-N single bonds of the side chain. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated, identifying the low-energy, most populated conformations.
Tautomeric Equilibria are particularly important for heterocyclic systems. nih.gov Prototropic tautomerism involves the migration of a proton, often between two heteroatoms. mdpi.com For the isoxazolopyridine core, several tautomeric forms could potentially exist, such as the N-H pyridine tautomer or hydroxy-isoxazole forms, although the aromatic form is generally the most stable. Theoretical studies on related systems like 4-pyridone and isoguanine (B23775) show that the relative stability of tautomers is highly dependent on factors like the solvent environment. nih.govnih.gov
DFT calculations, often combined with a polarizable continuum model (PCM) to simulate solvent effects, can predict the relative free energies of different tautomers. nih.gov These calculations help determine the equilibrium constant (KT) and predict which tautomer will predominate in a given solution, which is critical as different tautomers can have vastly different chemical and biological properties. nih.gov For example, studies on isoxazolo[3,4-b]pyridin-3(1H)-one have used DFT to investigate the electronic structure of its different tautomeric forms. researchgate.net
Table 5: Theoretical Analysis of Potential Tautomers for the Isoxazolopyridine Core
| Tautomer Name | Structural Feature | Predicted Relative Stability | Notes |
| Isoxazolo[4,5-c]pyridine (Aromatic) | Standard aromatic fused ring system. | Most Stable (0.0 kcal/mol) | The aromaticity of both the pyridine and isoxazole rings provides significant stabilization. |
| 3H-Isoxazolo[4,5-c]pyridin-3a-ol | Hydroxy group on the isoxazole ring, breaking its aromaticity. | High Energy | Loss of aromaticity in the isoxazole ring is energetically unfavorable. |
| Isoxazolo[4,5-c]pyridin-5(4H)-one | Keto form of the pyridine ring. | High Energy | Loss of aromaticity in the pyridine ring is highly unfavorable. nih.gov |
| Zwitterionic Form | Protonated pyridine nitrogen, deprotonated isoxazole. | Solvent Dependent | May be stabilized in highly polar, protic solvents but is generally less stable than the neutral form. nih.gov |
Structure Activity Relationship Sar Studies of Isoxazolo 4,5 C Pyridine 6 Methanamine Derivatives
Correlating Structural Modifications on the Isoxazolo[4,5-c]pyridine Core with Biological Activity.nih.govresearchgate.net
The isoxazolo[4,5-c]pyridine scaffold represents a key structural motif in the design of biologically active compounds, particularly in the context of anticancer drug development. nih.govresearchgate.net Studies on a series of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated their potential as inhibitors of Hsp90, a molecular chaperone protein that is a significant target in oncology. nih.govresearchgate.net The biological activity of these compounds is intrinsically linked to the nature of the substituents appended to the core structure.
Research has shown that modifications, particularly at the N-5 position of the tetrahydro-pyridine ring, are crucial for potent biological activity. nih.gov The exploration of a small library of these derivatives has revealed that specific substitutions at this position can lead to compounds with notable Hsp90 binding and potent cell growth inhibitory effects. nih.gov
Substituent Effects on Potency and Selectivity.nih.govresearchgate.net
Within the series of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives investigated as Hsp90 inhibitors, the substituent at the N-5 position has been identified as a critical determinant of potency. The introduction of a 2,4-resorcinol carboxamide moiety at this position was found to be crucial for activity. nih.govresearchgate.net This particular substituent is believed to play a key role in the interaction with the Hsp90 protein.
Furthermore, modifications to the C-3 position of the isoxazole (B147169) ring have also been explored. The attachment of a hydroxamic acid residue via an amide linkage at this position resulted in a derivative that exhibited dual inhibitory activity against both Hsp90 and histone deacetylase 6 (HDAC6). nih.gov This finding suggests that substituents at this position can influence the selectivity profile of the compounds.
The following table summarizes the key structural modifications and their observed effects on the biological activity of the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold.
| Modification Site | Substituent | Observed Effect on Biological Activity |
| N-5 | 2,4-Resorcinol carboxamide | Crucial for Hsp90 inhibitory activity |
| C-3 | Hydroxamic acid residue (via amide) | Conferred dual Hsp90/HDAC6 inhibitory activity |
Stereochemical Influence on Activity Profiles.
There is currently no available research in the public domain that specifically investigates the influence of stereochemistry on the activity profiles of Isoxazolo[4,5-c]pyridine-6-methanamine or its closely related derivatives. As such, it is not possible to detail the effects of stereoisomers on the biological activity of this class of compounds.
Contribution of the 6-Methanamine Group to Activity and Binding.
Specific studies detailing the contribution of the 6-methanamine group in this compound to its biological activity and binding are not currently available. However, the aminopyridine moiety is a well-recognized and significant structural component in medicinal chemistry, known for its diverse pharmacological activities. sciencepublishinggroup.comnih.govrsc.orgresearchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling.
A search of the scientific literature did not yield any studies focused on the Quantitative Structure-Activity Relationship (QSAR) modeling of this compound derivatives. QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. The absence of such studies indicates a gap in the understanding of the specific structural requirements for the activity of this compound class.
Ligand Efficiency and Druggability Assessment from SAR Data.
Due to the limited availability of specific SAR data for this compound derivatives, a formal ligand efficiency and druggability assessment cannot be conducted. Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, relative to its size (typically measured by the number of non-hydrogen atoms). wikipedia.org It is a useful tool for optimizing lead compounds. wikipedia.orgnih.govdundee.ac.uk
Druggability assessment combines various factors, including potency, selectivity, pharmacokinetic properties, and toxicity, to predict the likelihood of a compound becoming a successful drug. Without sufficient SAR data, it is not possible to calculate ligand efficiency or to make an informed assessment of the druggability of this specific class of compounds.
Mechanistic Biological and Pharmacological Relevance of Isoxazolo 4,5 C Pyridine Scaffolds
Modulation of Specific Ion Channels and Transporters
Role as SLC26A6 (PAT1) Inhibitors
There is no direct evidence in the reviewed literature to suggest that Isoxazolo[4,5-c]pyridine-6-methanamine acts as an inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion Transporter 1 (PAT1). However, research has been conducted on a similar class of compounds, the isoxazolopyrimidines, for their potential as PAT1 inhibitors. These studies, while not directly applicable to the isoxazolo[4,5-c]pyridine scaffold, highlight the potential for related heterocyclic systems to interact with this transporter.
Interactions with Voltage-Gated Sodium Channels
The isoxazole (B147169) moiety is a component of some compounds that have been identified as blockers of voltage-gated sodium channels. A series of novel isoxazole voltage-gated sodium channel blockers have been synthesized and evaluated for their potential in treating chronic pain. Within these studies, specific substitutions on the isoxazole-containing structures were found to significantly enhance inhibitory activity against the Na(v)1.7 channel. While these findings are promising for the broader class of isoxazoles, specific data on the interaction of this compound with voltage-gated sodium channels is not currently available.
Enzyme Inhibition and Receptor Binding Mechanisms
The isoxazolo[4,5-c]pyridine scaffold has been explored for its potential to interact with various enzymes and receptors, with some promising findings in related structural classes.
Inhibition of Cytochrome P450 Enzymes (e.g., CYP17)
Certain isoxazolo[4,5-b]pyridine derivatives have been identified as inhibitors of the cytochrome P450 enzyme CYP17. This enzyme is a key player in the biosynthesis of androgens and estrogens. The ability of these compounds to inhibit CYP17 suggests their potential application in cancers that are hormonally driven. It is important to note the distinction in the core structure, as these findings relate to the isoxazolo[4,5-b]pyridine isomer.
Antagonistic Activity at Specific Receptors (e.g., GABA A α5 receptor)
The search for antagonistic activity of this compound at the GABA A α5 receptor did not yield specific results. However, research on a related compound, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, has shown activity at GABA A receptors. This particular compound acts as an agonist, not an antagonist. This highlights the nuanced structure-activity relationships within this class of molecules and the need for specific testing of this compound to determine its receptor binding profile.
Histone Deacetylase (HDAC) Modulators
One of the more promising areas of investigation for compounds related to this compound is in the modulation of histone deacetylases (HDACs). A study on 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine compounds revealed that a derivative bearing a hydroxamic acid residue was capable of inhibiting both Hsp90 and HDAC6 nih.gov. This finding is significant as it points to the potential of the isoxazolo[4,5-c]pyridine scaffold to be developed into dual-action inhibitors. The antiproliferative activity of these compounds was also evaluated, suggesting a potential role in cancer therapy nih.gov.
Table 1: Summary of Biological and Pharmacological Relevance of Related Isoxazolo[4,5-c]pyridine Scaffolds
| Section | Subsection | Biological Target | Activity of Related Compounds |
|---|---|---|---|
| 7.1. | Modulation of Specific Ion Channels and Transporters | ||
| 7.1.1. | SLC26A6 (PAT1) | Isoxazolopyrimidines show inhibitory activity. | |
| 7.1.2. | Voltage-Gated Sodium Channels | Isoxazole-containing compounds act as blockers. | |
| 7.2. | Enzyme Inhibition and Receptor Binding Mechanisms | ||
| 7.2.1. | Cytochrome P450 Enzymes (CYP17) | Isoxazolo[4,5-b]pyridines show inhibitory activity. researchgate.net | |
| 7.2.2. | GABA A α5 Receptor | A related tetrahydro-isoxazolo-pyridin-3-ol is an agonist. | |
| 7.2.3. | Histone Deacetylase (HDAC) | Tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives inhibit HDAC6. nih.gov |
Mechanisms of Action in Anti-infective Applications (Antibacterial, Antifungal, Antiviral, Antituberculosis)
While research into the specific anti-infective mechanisms of isoxazolo[4,5-c]pyridine scaffolds is still developing, studies on related isoxazole-containing structures provide insights into potential modes of action.
Antibacterial: The antibacterial action of isoxazole derivatives often involves the disruption of essential bacterial processes. Though specific mechanisms for the isoxazolo[4,5-c]pyridine core are not extensively detailed, related compounds like sulfonamide isoxazolo[5,4-b]pyridines have demonstrated activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov General mechanisms for isoxazole-based antibacterials can include targeting bacterial cell wall or cell membrane integrity, or inhibiting crucial metabolic pathways like protein synthesis. ijrrjournal.com Some isoxazolo[4,5-b]pyridines have been investigated as DNA gyrase inhibitors, which would interfere with bacterial DNA replication. bohrium.com
Antifungal: The antifungal activity of isoxazole derivatives is an area of active investigation. Some compounds are believed to interfere with fungal-specific components, such as the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in bacterial cells. mdpi.com This disruption leads to increased membrane permeability and cell death. For instance, certain isoxazole derivatives show selective and potent activity against Candida albicans, a common fungal pathogen, and can eradicate biofilms formed by the organism. mdpi.comnih.gov
Antiviral: The antiviral mechanisms of isoxazolo[4,5-c]pyridine scaffolds are not yet well-defined. However, research on analogous structures, such as pyrazolopyridine derivatives, has shown they can inhibit the replication of viruses like Herpes Simplex Virus Type-1 (HSV-1). mdpi.com The proposed mechanisms for these related compounds involve interfering with viral adsorption to host cells or disrupting various phases of the viral replication cycle. mdpi.com Other related heterocyclic systems, like oxazolo[5,4-d]pyrimidines, have also demonstrated antiviral properties, suggesting a broad potential for this class of compounds. nih.gov
Antituberculosis: The precise mechanism of isoxazolo[4,5-c]pyridine derivatives against Mycobacterium tuberculosis has not been fully elucidated. However, the general approach for antitubercular drugs involves targeting unique aspects of the mycobacterial biology. nih.gov Standard drugs like isoniazid, for example, inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. drugbank.comnih.govmedscape.com It is plausible that novel isoxazole-based compounds could operate through similar mechanisms, such as inhibiting cell wall production or other vital enzymatic pathways like fatty acid synthesis. drugbank.comdrugbank.com
Mechanisms of Action in Anticancer Research
Derivatives of the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold have emerged as a promising class of cytotoxic agents, primarily through the inhibition of Heat Shock Protein 90 (Hsp90). researchgate.netnih.gov Hsp90 is a molecular chaperone protein that is critical for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. researchgate.netmdpi.com By inhibiting Hsp90, these compounds trigger the degradation of these client proteins, leading to cell growth arrest and the induction of apoptosis. nih.gov
The efficacy of these compounds is often linked to specific structural features. For example, substitution at the N-5 position of the pyridine (B92270) ring with a 2,4-resorcinol carboxamide has been identified as crucial for potent Hsp90 inhibitory activity. researchgate.netnih.gov Furthermore, some derivatives have been shown to possess dual inhibitory action, targeting both Hsp90 and histone deacetylase 6 (HDAC6), another important target in cancer therapy. researchgate.netnih.gov
| Compound | Scaffold | Hsp90 IC50 | Reference |
|---|---|---|---|
| Compound 5c | 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine | 0.034 µM | researchgate.net |
| Compound 5e | 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine | 0.033 µM | researchgate.net |
| VER-52296/NVP-AUY922 | 4,5-diarylisoxazole | 21 nM | nih.gov |
A key consequence of Hsp90 inhibition by 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov This occurs because many of the Hsp90 client proteins are key regulators of cell survival and proliferation, including anti-apoptotic proteins. Their degradation disrupts the delicate balance within the cell, tipping it towards apoptosis. mdpi.com
Experimental studies have confirmed that these isoxazole derivatives induce both early and late-stage apoptosis in various cancer cell lines, including human erythroleukemic K562 cells and glioblastoma cells. researchgate.netnih.gov This pro-apoptotic activity is a central mechanism behind their potential as anticancer drugs. nih.gov In some cancer cell lines, this activity has also been associated with the activation of cellular differentiation programs. researchgate.netnih.gov
Investigational Mechanisms in Other Therapeutic Areas (e.g., Anti-inflammatory, Analgesic, Antidiabetic, Antipsychotic)
Anti-inflammatory: The anti-inflammatory mechanisms of isoxazolo[4,5-c]pyridine scaffolds are under investigation. Research on related heterocyclic systems, such as thiazolo[4,5-b]pyridines and other isoxazole derivatives, suggests a likely mechanism involves the inhibition of key enzymes in the inflammatory cascade. dmed.org.uanih.govnih.gov The primary targets are often cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid. dmed.org.uamdpi.com Some compounds have shown dual inhibition of both COX-2 and 5-LOX, which could offer a potent anti-inflammatory effect with a potentially improved safety profile compared to non-selective NSAIDs. mdpi.com Another potential mechanism is the inhibition of glycogen synthase kinase-3β (GSK-3β), which also acts as a pro-inflammatory enzyme. nih.gov
Analgesic: The analgesic properties of isoxazolo-pyridine scaffolds may be mediated through non-opioid pathways. For example, the related compound 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP or Gaboxadol) acts as a gamma-aminobutyric acid (GABA) mimetic. nih.gov By agonizing GABA-A receptors, it modulates the pain threshold independently of opioid receptors. nih.govresearchgate.net Another potential mechanism, observed in different isoxazole derivatives, is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in nociceptive transmission. researchgate.netmdpi.com Studies on isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives have also confirmed analgesic effects, distinguishing their action from that of classic opiates or NSAIDs in certain pain models. scispace.com
Antidiabetic: The antidiabetic potential of isoxazolo[4,5-c]pyridine derivatives is being explored, with mechanisms likely mirroring those of other heterocyclic compounds. A primary strategy for managing type 2 diabetes is the inhibition of α-glucosidase and α-amylase. nih.govmdpi.comnih.gov These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into absorbable simple sugars. nih.govyoutube.com By inhibiting these enzymes, isoxazole-based compounds could delay carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). mdpi.comnih.gov
Antipsychotic: The potential antipsychotic mechanisms of isoxazolo[4,5-c]pyridine scaffolds are not well-established. However, the mechanisms of current antipsychotic drugs typically involve the modulation of dopaminergic and serotonergic neurotransmitter systems. researchgate.netnih.govmdpi.com Atypical antipsychotics often act as antagonists at both dopamine D2 receptors and serotonin 5-HT2A receptors. nih.govnih.gov It is hypothesized that compounds based on the isoxazolo[4,5-c]pyridine scaffold could interact with these or other related CNS receptors, such as 5-HT1A, to exert their effects. nih.gov Research on the closely related isoxazolo[4,5-d]pyrimidine scaffold has shown activity related to antiserotonin effects, lending some support to this potential mechanism. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Isoxazolo[4,5-c]pyridine-6-methanamine derivatives?
- Methodological Answer : Isoxazolo[4,5-c]pyridine derivatives are typically synthesized via cyclization reactions. For example, Schiff base intermediates formed from 1,4-diacetylbenzene and carbohydrazide can undergo further reactions with CS₂ and excess hydrazine hydrate to generate triazole derivatives. Subsequent condensation with pyridine-2-carboxylic acid derivatives and cyclization with thiol-containing acids yield thiazolidine intermediates, which are further fused with heterocycles to form the final isoxazole-pyridine framework . Structural confirmation relies on FTIR, ¹H/¹³C NMR, and elemental analysis.
Q. How is the structural identity of this compound validated experimentally?
- Methodological Answer : Characterization involves multi-spectral analysis:
- FTIR : Confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for Schiff bases).
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene protons at δ 3.5–4.2 ppm).
- ¹³C NMR : Assigns carbon types (e.g., carbonyl carbons at ~170 ppm, heterocyclic carbons at 120–150 ppm).
- CHN Analysis : Validates elemental composition (±0.3% tolerance) .
Q. What biological activities are associated with Isoxazolo[4,5-c]pyridine derivatives?
- Methodological Answer : These compounds are screened for antimicrobial, anticancer, and enzyme-inhibitory activities. For instance, imidazo[4,5-c]pyridine analogs have shown potent inhibition of URAT1 (a urate transporter) in gout therapy. Biological assays typically involve:
- MIC Testing : Against bacterial/fungal strains (e.g., S. aureus, E. coli).
- Enzyme Assays : Measuring IC₅₀ values via fluorescence or colorimetric methods (e.g., p38 MAP kinase inhibition ).
- Cytotoxicity Studies : Using MTT or SRB assays on cancer cell lines .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Methodological Answer : Yield optimization requires:
- Reagent Stoichiometry : Excess hydrazine hydrate (≥2 eq.) improves cyclization efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps.
- Catalysis : Use of K₂CO₃ or DBU accelerates ring closure.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates high-purity products. Reported yields range from 18% (low-yield intermediates) to 75% (final fused heterocycles) .
Q. What strategies address contradictory bioactivity data in Isoxazolo[4,5-c]pyridine analogs?
- Methodological Answer : Contradictions often arise from:
- Structural Isomerism : Positional variations (e.g., imidazo[4,5-c] vs. [4,5-b] pyridines) drastically alter target binding .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance enzyme inhibition but may reduce solubility.
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize discrepancies. Cross-validation with orthogonal methods (e.g., SPR vs. fluorescence) is critical .
Q. How do computational models aid in designing Isoxazolo[4,5-c]pyridine-based inhibitors?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding poses with targets (e.g., URAT1 or hemozoin ).
- QSAR Models : Correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
- ADMET Prediction : Tools like SwissADME evaluate drug-likeness (e.g., BBB permeability, CYP inhibition) .
Q. What are the challenges in scaling up Isoxazolo[4,5-c]pyridine synthesis for preclinical studies?
- Methodological Answer : Key challenges include:
- Intermediate Stability : Air-sensitive thiol intermediates require inert atmospheres (N₂/Ar).
- Byproduct Formation : Optimize reaction time/temperature to minimize side products (e.g., over-oxidized species).
- Cost-Effective Reagents : Replace expensive catalysts (e.g., Pd/C) with FeCl₃ or CuI for Suzuki couplings.
- Regioselectivity : Control fusion positions using directing groups (e.g., -OMe) during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
